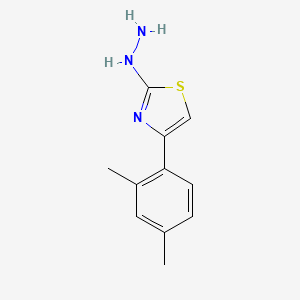
4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole is an organic compound characterized by the presence of a thiazole ring substituted with a 2,4-dimethylphenyl group and a hydrazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole typically involves the reaction of 2,4-dimethylphenylhydrazine with a thiazole derivative. One common method includes the condensation of 2,4-dimethylphenylhydrazine with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often require an acidic or basic catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Aplicaciones Científicas De Investigación
4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or interact with receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylphenylhydrazine: A precursor in the synthesis of 4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Hydrazinyl Compounds: Molecules containing hydrazinyl groups with various aromatic or aliphatic substituents.
Uniqueness
This compound is unique due to the specific combination of the 2,4-dimethylphenyl group and the thiazole ring with a hydrazinyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H13N3S |
|---|---|
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H13N3S/c1-7-3-4-9(8(2)5-7)10-6-15-11(13-10)14-12/h3-6H,12H2,1-2H3,(H,13,14) |
Clave InChI |
HCCHNOHMKDPEIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CSC(=N2)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


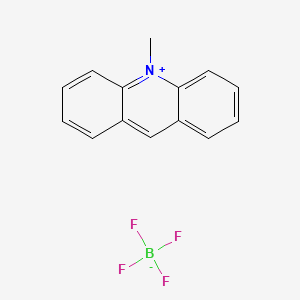
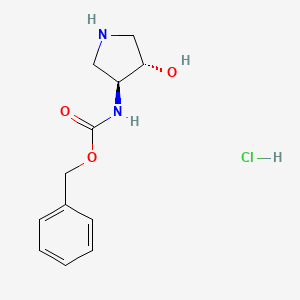
![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B11772247.png)
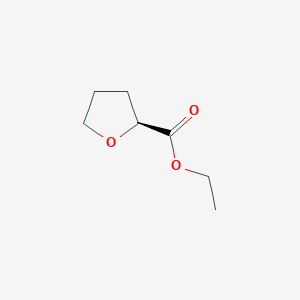
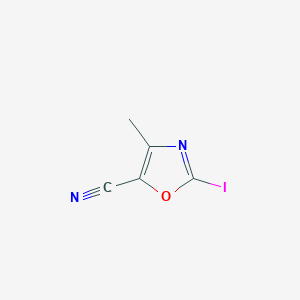
![4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11772258.png)

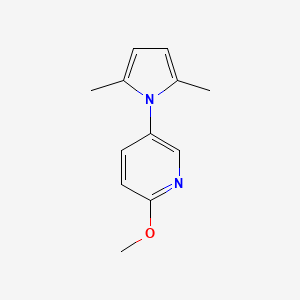
![3-Oxabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B11772273.png)
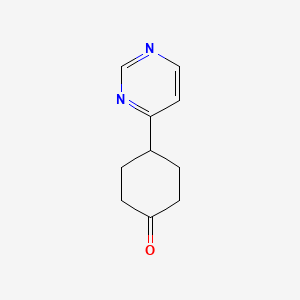

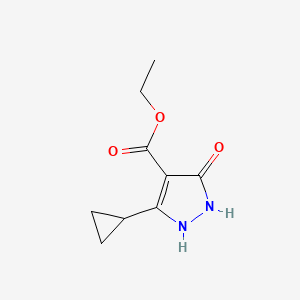
![2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11772293.png)
![Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11772321.png)
